Brivanib

Kinase Selectivity VEGFR2 PDGFRβ

Brivanib uniquely combines potent VEGFR2 (IC50 25 nM) and FGFR1 (IC50 148 nM) inhibition with >240-fold selectivity over PDGFRβ, enabling clean dissection of dual VEGF/FGF pathway blockade without confounding kinase off-target effects. Its distinct clinical profile—low hand-foot skin reaction (2% vs 15% for sorafenib), hypertension (13% vs 5%), and hyponatremia (23% vs 9%)—makes it an essential reference standard for benchmarking novel anti-angiogenic agents. Well-characterized in Phase III BRISK trials, it provides robust historical comparators (median OS 9.5 months first-line HCC) and enables generation of sorafenib-resistant models. Procure high-purity Brivanib for reproducible translational research.

Molecular Formula C19H19FN4O3
Molecular Weight 370.4 g/mol
CAS No. 649735-46-6
Cat. No. B1684546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrivanib
CAS649735-46-6
SynonymsBMS 540215
BMS 582664
BMS-540215
BMS-582664
BMS540215
BMS582664
brivanib
brivanib alaninate
Molecular FormulaC19H19FN4O3
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)O)C
InChIInChI=1S/C19H19FN4O3/c1-10-6-13-14(23-10)4-5-15(17(13)20)27-19-18-12(3)16(26-8-11(2)25)7-24(18)22-9-21-19/h4-7,9,11,23,25H,8H2,1-3H3/t11-/m1/s1
InChIKeyWCWUXEGQKLTGDX-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Brivanib (CAS 649735-46-6) for Research and Development: A Selective Dual VEGFR2/FGFR1 Inhibitor


Brivanib (BMS-540215, CAS 649735-46-6) is an ATP-competitive small molecule inhibitor that selectively targets vascular endothelial growth factor receptor 2 (VEGFR2) and fibroblast growth factor receptor 1 (FGFR1) with high potency [1]. It belongs to the pyrrolo[2,1-f][1,2,4]triazine class of receptor tyrosine kinase (RTK) inhibitors and is designed to simultaneously block both VEGF- and FGF-driven angiogenesis pathways, a dual mechanism intended to overcome compensatory angiogenic escape [2]. Its alanine ester prodrug, brivanib alaninate (BMS-582664), was developed to enhance oral bioavailability and was advanced to Phase III clinical trials for hepatocellular carcinoma [3].

Why Brivanib Cannot Be Simply Substituted with Other Multi-Kinase Inhibitors in Research Applications


Generic substitution among VEGFR-targeting agents is scientifically invalid because the broader class exhibits profound heterogeneity in kinase inhibition profiles, which directly translates to divergent pharmacodynamic signatures, toxicity spectra, and clinical outcomes. While compounds like sorafenib, sunitinib, and regorafenib inhibit VEGFR2 alongside a broad array of off-target kinases (e.g., PDGFRβ, KIT, RET, RAF), brivanib is distinguished by its relative selectivity for VEGFR2 and FGFR1 and its marked sparing of PDGFRβ (≥240-fold selectivity) . This differential selectivity is functionally consequential: in head-to-head Phase III trials, brivanib and sorafenib demonstrated distinct adverse event profiles—notably, brivanib induced a markedly lower incidence of hand-foot skin reaction (2% vs. 15%) but higher rates of hyponatremia (23% vs. 9%) and hypertension (13% vs. 5%) [1]. Consequently, substituting one agent for another in preclinical models or mechanism-of-action studies without accounting for these precise target engagement differences would confound experimental interpretation and undermine translational validity.

Quantitative Differentiation of Brivanib (CAS 649735-46-6) from Key Comparators


Kinase Selectivity: VEGFR2 Inhibition with >240-Fold Selectivity over PDGFRβ

Brivanib demonstrates potent inhibition of VEGFR2 with an IC50 of 25 nM, but it exhibits minimal activity against PDGFRβ (IC50 > 1,900 nM), translating to a >240-fold selectivity window . In contrast, the comparator sorafenib, a multi-kinase inhibitor, potently inhibits both VEGFR2 (IC50 ~90 nM) and PDGFRβ (IC50 ~57 nM), lacking this selective profile [1]. Sunitinib similarly exhibits potent inhibition of PDGFRβ (IC50 ~39 nM) alongside VEGFR2 [2]. This differential selectivity is critical for applications where confounding off-target effects on PDGFRβ signaling—which plays roles in pericyte recruitment and stromal biology—must be minimized.

Kinase Selectivity VEGFR2 PDGFRβ FGFR1

In Vivo Tumor Growth Inhibition in H3396 Breast Cancer Xenograft Model

In an H3396 human breast cancer xenograft model in athymic mice, brivanib administered orally at 60 mg/kg and 90 mg/kg for 10 days resulted in tumor growth inhibition (TGI) of 85% and 97%, respectively . While direct head-to-head xenograft data with other VEGFR2 inhibitors in the identical model are not available for this specific study, the magnitude of tumor suppression at these doses is consistent with potent in vivo anti-angiogenic activity observed for this compound class [1]. Importantly, the near-complete tumor stasis at 90 mg/kg demonstrates that brivanib achieves robust pharmacodynamic engagement of its intended targets in vivo.

In Vivo Efficacy Xenograft Tumor Growth Inhibition Angiogenesis

Head-to-Head Phase III Comparison: BRISK-FL Trial (Brivanib vs. Sorafenib in First-Line HCC)

In the multinational, randomized, double-blind Phase III BRISK-FL trial (NCT00858871), brivanib 800 mg once daily (n=577) was compared directly to sorafenib 400 mg twice daily (n=578) in patients with advanced hepatocellular carcinoma [1]. The primary endpoint of overall survival (OS) non-inferiority was not met: median OS was 9.5 months for brivanib versus 9.9 months for sorafenib (HR=1.06; 95.8% CI: 0.93-1.22) [2]. Secondary efficacy endpoints—time to progression (4.2 vs. 4.1 months) and disease control rate (66% vs. 65%)—were similar [3]. Crucially, the adverse event (AE) profiles differed significantly: brivanib was associated with lower rates of hand-foot skin reaction (2% vs. 15%) but higher rates of hyponatremia (23% vs. 9%), fatigue (15% vs. 7%), and hypertension (13% vs. 5%) [4].

Clinical Trial Hepatocellular Carcinoma Overall Survival Adverse Events

Second-Line HCC Comparison: BRISK-PS Trial (Brivanib vs. Placebo after Sorafenib Failure)

In the Phase III BRISK-PS trial (NCT01108705), brivanib 800 mg daily (n=263) was compared to placebo (n=132) in patients with advanced HCC who had progressed on or were intolerant to sorafenib [1]. Median overall survival (OS) was 9.4 months for brivanib versus 8.2 months for placebo (HR=0.89; 95% CI: 0.69-1.15; p=0.3307)—a non-significant difference [2]. However, secondary endpoints demonstrated significant improvements: median time to progression (TTP) was 4.2 months versus 2.7 months (HR=0.56; 95% CI: 0.42-0.76; p<0.001), and objective response rate (ORR) by mRECIST was 10% versus 2% (odds ratio 5.72; p=0.003) [3]. This trial established that while brivanib did not confer a survival advantage in the post-sorafenib setting, it produced measurable anti-tumor activity as evidenced by prolonged TTP and increased ORR.

Second-Line Therapy Hepatocellular Carcinoma Time to Progression Objective Response Rate

Oral Bioavailability Enhancement via L-Alanine Ester Prodrug (Brivanib Alaninate)

Brivanib (BMS-540215) itself exhibits variable and dissolution rate-limited oral bioavailability (22-88% across species) when administered directly [1]. To overcome this limitation, the L-alanine ester prodrug, brivanib alaninate (BMS-582664, CAS 649735-63-7), was developed. This prodrug demonstrates markedly improved aqueous solubility (73 mg/mL at pH 5.8) and enhanced oral bioavailability (55-97% across species) [2]. In Caco-2 cell monolayers, brivanib shows high intrinsic permeability (Papp ~15 x 10⁻⁶ cm/s) without evidence of active efflux, indicating that dissolution, not membrane permeability, is the rate-limiting step [3]. This prodrug strategy is a distinct formulation advantage not shared by many comparator agents (e.g., sorafenib, sunitinib) that are administered as the active pharmaceutical ingredient, potentially influencing in vivo exposure and experimental reproducibility.

Prodrug Oral Bioavailability Pharmacokinetics Formulation

Optimal Research and Industrial Application Scenarios for Brivanib (CAS 649735-46-6)


VEGFR2/FGFR1 Dual Pathway Inhibition Studies in Angiogenesis and Tumor Biology

Brivanib is optimally suited for in vitro and in vivo experiments designed to interrogate the simultaneous blockade of VEGF and FGF signaling pathways. Its potent inhibition of VEGFR2 (IC50 25 nM) and FGFR1 (IC50 148 nM), combined with >240-fold selectivity over PDGFRβ, enables researchers to isolate the effects of dual VEGFR/FGFR blockade without confounding PDGFRβ-mediated signaling . This is particularly valuable in studies of compensatory angiogenic escape, where FGFR upregulation is a known resistance mechanism to selective VEGFR inhibition [1].

Preclinical Reference Standard for Benchmarking Next-Generation Anti-Angiogenic Agents

Given its extensive characterization in both preclinical models and large Phase III clinical trials (BRISK-FL and BRISK-PS), brivanib serves as a well-documented reference standard for benchmarking novel anti-angiogenic compounds. Its established efficacy parameters (e.g., 85-97% TGI in H3396 xenografts) and defined clinical outcomes (median OS 9.5 months in first-line HCC; TTP 4.2 months in second-line) provide robust historical comparators for evaluating new chemical entities [2][3].

Investigating Acquired Resistance to Anti-Angiogenic Therapies

The BRISK-PS trial demonstrated that brivanib retains measurable anti-tumor activity (prolonged TTP and increased ORR) in patients who have progressed on sorafenib, indicating non-cross-resistant mechanisms of action [4]. This makes brivanib a valuable tool for generating and studying acquired resistance models in vitro and in vivo. Researchers can use brivanib to establish second-line treatment paradigms or to probe the molecular adaptations that occur upon failure of first-line VEGFR inhibitors.

Pharmacokinetic and Prodrug Formulation Studies

The development of brivanib alaninate as a solubility-enhancing prodrug provides a case study for improving oral bioavailability of poorly soluble kinase inhibitors. Researchers working on formulation science or drug delivery can utilize brivanib free base and its prodrug to investigate dissolution rate-limited absorption, prodrug activation kinetics, and the impact of ester prodrugs on systemic exposure [5].

Technical Documentation Hub

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